molecular formula C17H18N6O3S B12165282 methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12165282
M. Wt: 386.4 g/mol
InChI Key: HPPPAYQZFURWOZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and possible therapeutic applications, supported by relevant data and research findings.

Structural Features

The compound features a thiazole ring, a carbonyl group, and a tetrazole moiety, which contribute to its unique properties. The presence of various substituents, such as methyl and phenyl groups, enhances its lipophilicity and may influence its interaction with biological targets.

Property Details
Molecular Formula C₁₈H₁₈N₆O₃S
Molecular Weight 400.5 g/mol
CAS Number 1442084-40-3

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains.
  • Anticancer Properties : Initial findings suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Molecular docking studies indicate binding affinities with enzymes involved in inflammatory pathways, such as human prostaglandin reductase.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiazole and tetrazole rings facilitate binding to enzymes and receptors, which modulates their activity. This interaction can lead to various biological effects, such as:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells

Research Findings and Case Studies

Recent research has focused on understanding the compound's interactions with biological targets through various studies:

  • Molecular Docking Studies : These studies have indicated potential binding affinities with key enzymes involved in inflammatory responses.
  • In Vitro Studies : Laboratory tests have demonstrated the compound's efficacy in inhibiting the growth of specific cancer cell lines.
  • Comparative Analysis : Similar compounds have been analyzed for their structural features and biological activities.
Compound Name Structural Features Biological Activity
5-MethylpyrazoleContains a pyrazole ringAntimicrobial properties
Thiazole derivativesThiazole ring presentAnticancer activity
Pyrazolone derivativesPyrazolone coreAntioxidant effects

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the thiazole ring
  • Introduction of the tetrazole moiety
  • Coupling reactions to attach the phenyl and carbonyl groups

Each step requires careful optimization to ensure high yields and purity of the final product.

Applications

The potential applications for this compound span several fields:

  • Pharmaceutical Development : The compound is being explored for its therapeutic potential in treating infections and cancer.
  • Chemical Research : Its unique structure makes it a valuable building block for synthesizing more complex molecules.

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N6O3S/c1-10(2)8-13-14(16(25)26-3)19-17(27-13)20-15(24)11-4-6-12(7-5-11)23-9-18-21-22-23/h4-7,9-10H,8H2,1-3H3,(H,19,20,24)

InChI Key

HPPPAYQZFURWOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(=O)OC

Origin of Product

United States

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